molecular formula C22H32O2 B587623 Promestriene D3 CAS No. 1316849-37-2

Promestriene D3

Cat. No.: B587623
CAS No.: 1316849-37-2
M. Wt: 331.514
InChI Key: IUWKNLFTJBHTSD-DGLXHAEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promestriene D3, also known as 3-Propoxy-17 β -methoxy-1,3,5 (10)-estratriene, is a synthetic estrogen analog of estradiol. It is primarily used in topical formulations to treat symptoms of vaginal atrophy and urogenital disorders caused by estrogen deprivation. This compound has been shown to significantly improve symptoms such as tissue thinning, vaginal dryness, soreness, painful intercourse, and urinary incontinence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Promestriene D3 is synthesized through a series of chemical reactions starting from estradiolThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. The final product is then formulated into topical creams or other dosage forms for clinical use .

Chemical Reactions Analysis

Types of Reactions

Promestriene D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties and applications .

Scientific Research Applications

Promestriene D3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with other chemicals.

    Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.

    Medicine: Applied in the treatment of vaginal atrophy and other estrogen-deficiency conditions. It is also studied for its potential use in hormone replacement therapy.

    Industry: Utilized in the formulation of pharmaceutical products and topical creams for clinical use

Mechanism of Action

Promestriene D3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and maintenance of tissue integrity. The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and downstream effectors such as kinases and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Promestriene D3

This compound is unique in its minimal systemic absorption and localized effect, making it suitable for topical applications with reduced risk of systemic estrogenic effects. This property is particularly beneficial for patients with estrogen-sensitive conditions, such as certain cancers, where systemic estrogen exposure is undesirable .

Biological Activity

Promestriene D3, a synthetic estrogen analog, is primarily recognized for its role in treating various gynecological conditions, particularly those associated with estrogen deficiency. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant clinical findings.

Promestriene (chemical formula: C22H32O2) is a derivative of estradiol, designed to exert estrogenic effects while minimizing systemic absorption. Its mechanism involves binding to estrogen receptors (ERs), particularly ERα and ERβ , which mediate various physiological responses. The binding of Promestriene to these receptors activates transcriptional activity related to gene expression involved in cellular proliferation and differentiation .

Key Features:

  • Molecular Weight: 330.49 g/mol
  • Estrogen Receptor Binding: Primarily targets ERα and ERβ, influencing gene expression related to reproductive health and cellular signaling pathways .

Therapeutic Applications

Promestriene has been evaluated for several clinical applications, particularly in treating vaginal atrophy and other estrogen-deficient conditions. Below are some notable therapeutic uses:

  • Vaginal Atrophy Treatment: Promestriene is used in topical formulations to alleviate symptoms associated with vaginal atrophy in postmenopausal women. Clinical trials have shown significant improvements in vaginal health indicators such as pH levels and maturation index of epithelial cells .
  • Hypospadias Prevention: Research indicates potential benefits in preventing hypospadias, a congenital condition affecting male genitalia development, when administered during pregnancy .

Clinical Case Studies and Findings

Several clinical studies have assessed the efficacy and safety of Promestriene in various contexts:

Study Population Intervention Outcomes Findings
Politano et al. (2019)Women aged 50-70Promestriene IV 10 mg vaginal gelVaginal dryness, sexual functionSignificant improvement in vaginal health scores compared to lubricant group .
Aguiar et al. (2020)Postmenopausal womenCO2 laser + PromestrieneUrinary symptomsEnhanced symptom relief compared to laser treatment alone .
Chen et al. (2013)Postmenopausal women with vaginal atrophyPromestriene vs. Hyaluronic AcidVaginal symptoms, maturation indexBoth treatments improved symptoms; Promestriene showed superior results in symptom relief .

Biological Activity Insights

  • Cell Proliferation and Gene Expression:
    • Promestriene activates genes associated with cell survival and proliferation through its interaction with ERs. This activity is crucial for maintaining vaginal health and preventing atrophic changes in the epithelium .
  • Neuroprotective Effects:
    • Research suggests that estrogen receptors play a role in neuroprotection; thus, Promestriene may contribute to neuronal survival under ischemic conditions by modulating signaling pathways involved in cell survival .
  • Inflammatory Response Modulation:
    • Promestriene may influence inflammatory pathways by interacting with NF-kappa-B signaling, which is significant for managing conditions like vaginitis and other inflammatory disorders affecting the reproductive system .

Safety Profile and Considerations

While Promestriene demonstrates beneficial effects in treating estrogen deficiency-related conditions, potential risks must be considered:

  • Minimal systemic absorption reduces the risk of systemic estrogen-related side effects.
  • Concerns about activating residual breast cancer sites necessitate careful patient selection and monitoring during treatment .

Properties

IUPAC Name

(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKNLFTJBHTSD-QXUNDURPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.